Hexyl benzenesulfonate

Description

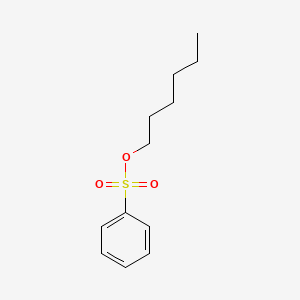

Structure

2D Structure

3D Structure

Properties

CAS No. |

781-07-7 |

|---|---|

Molecular Formula |

C12H18O3S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

hexyl benzenesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

InChI Key |

KTUVYMAZYSSBKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexyl Benzenesulfonate Analogues

Established Synthetic Pathways for Alkyl Benzenesulfonates

The production of alkyl benzenesulfonates, including hexyl benzenesulfonate (B1194179), is a well-established industrial process. The two principal stages are the sulfonation of an alkylbenzene and the subsequent esterification or neutralization.

Aromatic sulfonation is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid (-SO₃H) group onto an aromatic ring. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution and is crucial for producing a wide range of industrially significant compounds, including detergents and dyes. wikipedia.orgwikipedia.org

The sulfonation of benzene (B151609) and its derivatives is typically achieved using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.comyoutube.com The actual electrophile in this reaction is believed to be protonated sulfur trioxide, HSO₃⁺, or even SO₃ itself, which is a very strong electrophile due to the electron-withdrawing nature of the oxygen atoms. masterorganicchemistry.comkhanacademy.orgyoutube.com

The mechanism proceeds in a few key steps:

Generation of the Electrophile: In fuming sulfuric acid, an equilibrium exists where sulfuric acid protonates sulfur trioxide to form the highly electrophilic HSO₃⁺. khanacademy.orgyoutube.com

Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃ or HSO₃⁺. youtube.com This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, benzenesulfonic acid. masterorganicchemistry.comyoutube.com

This reaction is notably reversible, which can be utilized to direct the position of other substituents on the aromatic ring. wikipedia.org

When an alkylbenzene undergoes sulfonation, the position of the incoming sulfonic acid group is directed by the activating and directing effects of the alkyl group already present on the benzene ring. Alkyl groups are known to be ortho, para-directing activators. youtube.com This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to the alkyl group.

The distribution of ortho and para isomers can be influenced by several factors:

Steric Hindrance: The bulky sulfonic acid group may be sterically hindered from attacking the ortho position, especially if the alkyl group is large. This often leads to a higher proportion of the para-substituted product.

Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para isomer over the kinetically favored ortho isomer.

Catalyst: The choice of catalyst can also influence the isomer distribution.

For linear alkylbenzenes, such as those used in the production of detergents, sulfonation predominantly yields the para-substituted product. libretexts.org

Various catalysts have been explored to enhance the rate and selectivity of sulfonation reactions. While fuming sulfuric acid is a common reagent, other catalytic systems have been developed to provide milder reaction conditions and improved outcomes.

Metal Catalysts: Compounds of mercury, vanadium, and other metals have been investigated for their catalytic effect on sulfonation. acs.orgacs.org For instance, mercurous sulfate (B86663) was historically used to catalyze the reaction. wikipedia.org

Solid Acid Catalysts: More recently, green and reusable heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄), have been shown to be effective for the sulfonation of aromatic compounds using sodium bisulfite. researchgate.net These catalysts offer advantages in terms of ease of separation and reusability.

Lewis Acid Catalysts: In some cases, Lewis acids like aluminum chloride can be used with sulfuryl chloride for sulfonation. orgsyn.org

The choice of catalyst can be critical in optimizing the yield and purity of the desired alkylbenzenesulfonic acid.

Once the benzenesulfonic acid or its derivatives are synthesized, the next step in forming hexyl benzenesulfonate is esterification with a hexanol derivative. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid (or in this case, a sulfonic acid) with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Benzenesulfonic acid itself can act as a catalyst for esterification reactions. revistadechimie.ro The general reaction is:

C₆H₅SO₃H + C₆H₁₃OH ⇌ C₆H₅SO₃C₆H₁₃ + H₂O

The efficiency of the esterification reaction to produce this compound can be influenced by several factors:

Catalyst: While benzenesulfonic acid can self-catalyze the reaction, other strong acids like sulfuric acid or p-toluenesulfonic acid can also be used. revistadechimie.rogoogle.com The use of a catalyst is essential to achieve a reasonable reaction rate. revistadechimie.ro

Temperature: The reaction temperature needs to be high enough to drive the reaction forward and remove the water that is formed as a byproduct, which shifts the equilibrium towards the product side. google.com However, excessively high temperatures should be avoided to prevent side reactions.

Removal of Water: Continuous removal of water, often by azeotropic distillation with a solvent like benzene or by operating under reduced pressure, is a common strategy to maximize the yield of the ester. google.com

Reactant Ratio: Using an excess of one of the reactants, typically the alcohol, can also help to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

A study on the esterification of benzoic acid with various alcohols, including hexanol, using a deep eutectic solvent as a catalyst reported a 67.5% conversion of benzoic acid at 75°C. dergipark.org.tr Another patent describes a method for synthesizing esters in a dodecylbenzenesulfonic acid inverse microemulsion, achieving a 94% conversion for the synthesis of n-hexyl n-hexanoate at 44°C. google.com

Esterification of Benzenesulfonic Acid with Hexanol Derivatives

Novel Catalytic Systems for Enhanced Esterification Yields

The esterification of benzenesulfonic acid or its derivatives with hexanol is a key step in the synthesis of this compound. Traditional methods often rely on strong mineral acids, which can lead to undesirable side reactions and environmental concerns. revistadechimie.ro To overcome these limitations, research has focused on developing novel catalytic systems that offer higher yields, greater selectivity, and improved reaction conditions.

One promising approach involves the use of sulfonic acid functionalized ionic liquids (SAILs). mdpi.com These catalysts exhibit strong Brønsted acidity, similar to sulfuric acid, but with the added benefits of low vapor pressure, thermal stability, and recyclability. acs.org For instance, SAILs with a lipophilic alkyl chain have demonstrated high catalytic activity in the esterification of fatty acids, achieving excellent yields due to their increased solubility in the reaction medium. mdpi.com Microwave-assisted synthesis in the presence of these ionic liquids has been shown to further accelerate the reaction rate. mdpi.com

Another innovative strategy employs surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA). researchgate.net These catalysts can facilitate solvent-free esterification reactions at room temperature, offering a greener and more energy-efficient alternative to conventional heating methods. The amphiphilic nature of these catalysts is thought to create microemulsions that effectively remove the water byproduct, driving the equilibrium towards the formation of the ester. researchgate.net

The table below summarizes the performance of various catalytic systems in esterification reactions, highlighting the potential for achieving high yields of sulfonate esters under optimized conditions.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Sulfonic acid functionalized ionic liquid (SAIL) | Oleic acid, Ethanol | Microwave, 120°C, 30 min | 95 | mdpi.com |

| Dodecylbenzene sulfonic acid (DBSA) | Carboxylic acids, Alcohols | Room Temperature, 24h | 85-95 | researchgate.net |

| p-Toluenesulfonic acid | Acetic acid, n-propanol | Continuous rectification | >99 | revistadechimie.ro |

Functionalization and Derivatization Strategies for this compound Scaffolds

The chemical versatility of the this compound scaffold allows for a wide range of functionalization and derivatization strategies. These modifications can be targeted at either the benzene ring or the hexyl chain, enabling the synthesis of a diverse library of analogues with tailored chemical reactivity and properties.

Introduction of Additional Functionalities onto the Benzene Ring

The introduction of functional groups onto the benzene ring of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity. For example, the palladium-catalyzed amination of aryl sulfonates allows for the introduction of amine functionalities. nih.gov Similarly, palladium-catalyzed ortho-arylation of anilides can be used to form biphenyl (B1667301) structures. capes.gov.br

Furthermore, rare-earth metal complexes have been shown to induce regioselective ortho-C–H functionalization of aryl groups, enabling the construction of novel C-N bonds. rsc.org These advanced catalytic methods provide access to a wide array of substituted this compound analogues that would be challenging to synthesize using traditional methods.

Modification of the Hexyl Chain for Tailored Chemical Reactivity

The hexyl chain of this compound also presents opportunities for chemical modification. The reactivity of C-H bonds along the alkyl chain can be harnessed to introduce new functional groups. One innovative approach involves remote C-H functionalization using radical translocating arylating groups. nih.govresearchgate.net This method allows for the selective arylation of γ-C-H bonds within the alkyl chain through a radical cascade process. nih.gov

Dual-catalytic systems, combining light-driven hydrogen atom transfer with nickel catalysis, have also emerged as a powerful tool for the direct arylation of strong, unactivated C(sp³)–H bonds in aliphatic chains. princeton.edu This strategy enables the formation of C(sp³)–C(sp²) bonds under mild conditions, providing a direct route to functionalized alkyl chains without the need for pre-functionalized starting materials. princeton.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact and enhance sustainability. Key areas of focus include the use of environmentally benign catalysts, solvent-free reaction conditions, and the development of processes with high atom economy.

The use of recyclable catalysts, such as sulfonic acid functionalized ionic liquids and solid acid catalysts, is a cornerstone of green synthetic strategies. mdpi.comcjcatal.comijnc.ir These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, reducing waste and catalyst consumption. For instance, the synthesis of linear alkylbenzene sulfonate nanoparticles has been demonstrated using a "green promoter" like ethanol, which improves the efficiency of the carbonation step in the synthesis of overbased calcium sulfonates. ijnc.ir

Solvent-free esterification reactions, as mentioned previously, represent another significant advancement in green synthesis. researchgate.net By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify product purification. The development of continuous-flow processes, such as the use of rotating packed beds for sulfonation, can also contribute to greener synthesis by improving reaction efficiency and reducing reaction times. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Reaction Mechanisms and Mechanistic Investigations Involving Hexyl Benzenesulfonate

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution reactions involving alkyl benzenesulfonates, such as hexyl benzenesulfonate (B1194179), are complex as they can proceed via two distinct competitive pathways: attack at the sulfur atom, leading to S-O bond scission, or attack at the α-carbon of the alkyl group, resulting in C-O bond scission. nih.gov The preferred pathway is influenced by a variety of factors including the nature of the nucleophile, the solvent, and the electronic properties of substituents on the benzene (B151609) ring.

S-O Bond Fission Pathways and Influencing Factors

Attack of a nucleophile at the electrophilic sulfur atom of hexyl benzenesulfonate results in the cleavage of the sulfur-oxygen (S-O) bond. This process, known as sulfuryl transfer, displaces the hexyloxy group. The mechanism of this sulfuryl transfer has been a subject of considerable investigation, with evidence supporting both concerted and stepwise pathways. nih.gov

A stepwise mechanism proceeds through a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. nih.gov However, computational studies and kinetic data from the hydrolysis of similar aryl benzenesulfonates have also provided evidence for a concerted pathway, particularly with good leaving groups. nih.govrsc.org The presence of a strong nucleophile combined with a poor leaving group may favor the formation of a pentavalent intermediate. rsc.org

Several factors influence the rate and prevalence of S-O bond fission:

Electronic Effects: Electron-withdrawing substituents on the benzenesulfonate ring enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack at this center and favoring S-O bond cleavage.

Nucleophile Basicity: For reactions with amines, an increase in the basicity of the amine nucleophile generally leads to a greater extent of S-O bond cleavage.

Solvent Effects: The polarity and nucleophilicity of the solvent can influence the stability of the transition state and any potential intermediates, thereby affecting the reaction pathway.

Table 1: Factors Influencing the S-O Bond Fission Pathway

| Factor | Influence on S-O Cleavage | Rationale |

|---|---|---|

| Electron-withdrawing group on benzene ring | Increases rate | Enhances the electrophilicity of the sulfur center. |

| Strongly basic amine nucleophile | Increases prevalence | Favors attack at the harder sulfur center. |

| Poor leaving group on sulfur | May promote stepwise mechanism | Stabilizes a pentavalent intermediate. rsc.org |

| Good leaving group on sulfur | Favors concerted mechanism | Avoids the formation of a high-energy intermediate. nih.gov |

C-O Bond Fission Pathways and Determinants of Regioselectivity

Alternatively, a nucleophile can attack the α-carbon atom of the hexyl group, leading to the cleavage of the carbon-oxygen (C-O) bond and displacing the benzenesulfonate anion. The benzenesulfonate group is an excellent leaving group due to the ability of the resulting anion to delocalize its negative charge through resonance, making it a very weak base. periodicchemistry.com

For this compound, the hexyl group is a primary alkyl chain. Consequently, nucleophilic attack at the α-carbon is expected to proceed via an SN2 mechanism. libretexts.org This pathway is characterized by an inversion of stereochemistry at the carbon center if it were chiral.

The regioselectivity, or the competition between S-O and C-O fission, is determined by several factors:

Nature of the Nucleophile: Harder nucleophiles (e.g., primary amines, alkoxides) tend to preferentially attack the harder electrophilic center, which is the sulfur atom, favoring S-O cleavage. Softer nucleophiles (e.g., thiophenoxide) prefer to attack the softer α-carbon of the alkyl group, promoting C-O cleavage.

Substituents on the Nucleophile: In reactions with substituted phenoxides, electron-donating groups on the nucleophile increase its reactivity towards the carbon center, thus favoring C-O bond cleavage more significantly than S-O cleavage.

Steric Hindrance: While steric effects around the sulfur atom are generally minimal, significant steric hindrance in the nucleophile or the alkyl chain could influence the reaction site. However, studies with various amines have shown that steric effects are often of little importance.

Kinetic and Thermodynamic Aspects of Substitution Reactions

For the S-O cleavage pathway in reactions with benzylamines, kinetic data, including Hammett and Brønsted coefficients, support a stepwise mechanism where the rate-limiting step is the formation of the TBP-5C intermediate. nih.gov In contrast, the C-O cleavage in the same system is proposed to occur via a rate-limiting expulsion of the sulfonate anion from a Meisenheimer-type complex. nih.gov

Thermodynamic parameters for the solvolysis of substituted benzenesulfonyl chlorides show that electron-withdrawing groups lead to higher activation enthalpies (ΔH#) and less negative activation entropies (ΔS#), consistent with an SN2-like transition state. nih.gov While specific thermodynamic data for this compound are not detailed, the esterification of benzenesulfonic acid with methanol (B129727) is calculated to be slightly favored in terms of Gibbs free energy. researchgate.net

Table 2: Kinetic Parameters and Mechanistic Interpretations for Benzenesulfonate Reactions

| Kinetic Observation | System Studied | Mechanistic Interpretation | Reference |

|---|---|---|---|

| Break in Brønsted plot | Alkaline hydrolysis of aryl benzenesulfonates | Change from stepwise (poor leaving groups) to concerted (good leaving groups) mechanism for S-O fission. | rsc.org |

| Linear Hammett correlation | Reaction with benzylamines | Supports a consistent mechanism across substituted reactants. | nih.gov |

Aromatic Reactivity and Transformations of the Benzenesulfonate Moiety

Electrophilic Aromatic Substitution on Substituted Benzenesulfonates

The benzenesulfonate group (-SO3-Hexyl) is an electron-withdrawing group. Through resonance, it can pull electron density out of the benzene ring, creating partial positive charges at the ortho and para positions. youtube.com This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. youtube.comyoutube.com

This deactivating effect means that more forcing conditions are typically required to achieve electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the sulfonate group directs incoming electrophiles to the meta position, as the ortho and para positions are more deactivated. youtube.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, all of which would yield predominantly the meta-substituted product if performed on this compound. masterorganicchemistry.comuomustansiriyah.edu.iq

Desulfonation Mechanisms and Reversibility

A key characteristic of aromatic sulfonation is its reversibility. chemistrysteps.comwikipedia.org The sulfonic acid group can be removed from an aromatic ring in a process called desulfonation. This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute aqueous acid, such as sulfuric or phosphoric acid. chemistrysteps.comyoutube.com The high concentration of water drives the equilibrium back towards the starting arene and sulfuric acid. youtube.com

The mechanism of desulfonation is the microscopic reverse of sulfonation and is also an electrophilic aromatic substitution reaction. chemistrysteps.com

Protonation: The aromatic ring is protonated by an acid, with the proton adding to the carbon atom that bears the sulfonic acid group (ipso-attack). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex. chemistrysteps.com

Loss of Electrophile: The intermediate then loses sulfur trioxide (SO3), which is a good leaving group. youtube.com This step restores the aromaticity of the ring.

Formation of Sulfuric Acid: The liberated SO3 reacts with water present in the dilute acid to form sulfuric acid.

This reversibility allows the sulfonate group to be used as a temporary blocking or protecting group in organic synthesis. It can be installed to direct other substituents to specific positions and then subsequently removed under desulfonating conditions. chemistrysteps.comwikipedia.org

Intermolecular Interactions and Self-Assembly Mechanisms

The behavior of this compound in solution and in the condensed phase is governed by a variety of non-covalent intermolecular interactions. These forces dictate how individual molecules recognize and interact with one another, leading to the formation of larger, ordered structures through a process known as self-assembly. The amphiphilic nature of this compound, which possesses both a hydrophobic hexyl chain and a hydrophilic benzenesulfonate headgroup, is central to these mechanisms.

Several key intermolecular interactions are involved in the stabilization of these self-assembled structures:

Hydrophobic Interactions: This is the main driving force for the aggregation of this compound molecules in aqueous solutions. The tendency of the hexyl chains to avoid water promotes the formation of aggregates such as micelles.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking. This interaction, which involves the overlap of p-orbitals between adjacent aromatic rings, contributes to the stability of the aggregates, particularly influencing the orientation of molecules within the self-assembled structure.

Van der Waals Forces: These non-specific attractive forces, including London dispersion forces, are active between the alkyl chains within the hydrophobic core of the aggregates. The collective strength of these interactions increases with the length of the alkyl chain and contributes significantly to the cohesion of the self-assembled structure.

Electrostatic Interactions: The anionic sulfonate headgroups create repulsive electrostatic forces that counteract the aggregation process. These repulsions influence the size, shape, and curvature of the resulting micelles or other aggregates. The presence of counterions (e.g., Na⁺) in the solution can screen these negative charges, reducing repulsion and thus lowering the concentration at which self-assembly begins (the critical micelle concentration).

The interplay of these attractive and repulsive forces determines the final architecture of the self-assembled structures. For short-chain alkylbenzene sulfonates like the hexyl derivative, the tendency to aggregate is less pronounced than for their long-chain counterparts (e.g., dodecyl benzenesulfonate) due to weaker hydrophobic interactions.

Detailed research findings on analogous surfactant systems have elucidated the thermodynamics and kinetics of these processes. For instance, studies on related compounds have shown that the enthalpy of micellization can be endothermic, indicating that the process is entropically driven. Spectroscopic techniques are often employed to study the aggregation phenomena of molecules with similar structural motifs.

The table below summarizes the primary intermolecular interactions involved in the self-assembly of this compound and their specific roles in the process.

| Interaction Type | Participating Molecular Moiety | Role in Self-Assembly | Nature of the Force |

| Hydrophobic Effect | Hexyl (alkyl) chain | Primary driving force for aggregation in aqueous media. | Entropic |

| π-π Stacking | Benzene ring | Stabilizes aggregates by promoting ordered packing of aromatic rings. | Attractive |

| Van der Waals Forces | Hexyl (alkyl) chain | Contributes to the cohesive energy of the hydrophobic core. | Attractive |

| Electrostatic Repulsion | Sulfonate (SO₃⁻) headgroup | Opposes aggregation; influences the size and geometry of aggregates. | Repulsive |

| Ion-Dipole / Electrostatic Attraction | Sulfonate (SO₃⁻) headgroup and counterions (e.g., Na⁺) | Shields headgroup repulsion, promoting aggregation at lower concentrations. | Attractive |

Advanced Theoretical and Computational Chemistry Studies on Hexyl Benzenesulfonate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Analyses of Optimized Geometries

No specific studies reporting DFT-optimized geometries for hexyl benzenesulfonate (B1194179) were found. Such an analysis would typically provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characterization

Detailed FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for hexyl benzenesulfonate, is not available in the current scientific literature. This information is critical for understanding the molecule's kinetic stability and its potential for intramolecular and intermolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps for this compound. An MEP analysis would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and providing insights into the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Prediction through Computational Methods

Theoretical Vibrational Frequency Analysis (FTIR, Raman)

No computational studies predicting the FTIR and Raman spectra of this compound are available. This type of analysis involves calculating the vibrational frequencies corresponding to different molecular motions, which aids in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts for this compound using computational methods has not been reported in the literature. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Absorption Spectra Simulations

Theoretical simulations of ultraviolet-visible (UV-Vis) absorption spectra are a powerful tool for interpreting the electronic transitions within a molecule. These simulations, often employing methods like time-dependent density functional theory (TDDFT), can predict the absorption wavelengths and corresponding oscillator strengths, which correlate with the peaks observed in experimental spectra. nsf.gov The process involves calculating the vertical excitation energies from the ground electronic state to various excited states.

For this compound, simulations would focus on the electronic transitions associated with the benzene (B151609) ring, specifically the π–π* transitions. The accuracy of these simulations depends on the choice of functional and basis set used in the TDDFT calculations. nsf.gov By fitting theoretical data to experimental spectra, researchers can optimize parameters for simulating the spectra of related compounds. nsf.gov While specific simulation studies on this compound are not prominent in the literature, the established methodologies for aromatic compounds are directly applicable. science-softcon.de Such simulations can help assign the absorption bands observed experimentally and understand how structural modifications or the solvent environment might influence the electronic properties of the molecule. nsf.govmdpi.com

Table 1: Conceptual TDDFT Simulation Parameters for Aromatic Compounds This table illustrates typical parameters used in TDDFT simulations for aromatic compounds, which would be applicable to this compound.

| Parameter | Description | Typical Selection |

|---|---|---|

| Method | The quantum mechanical calculation method. | Time-Dependent Density Functional Theory (TDDFT) |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, PBE0 |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311+G(d,p), cc-pVTZ |

| Solvent Model | Accounts for the effect of the solvent. | Polarizable Continuum Model (PCM) |

| Output | The primary data obtained from the simulation. | Excitation Energies (nm), Oscillator Strengths |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which consists of a rigid aromatic head and a pliable alkyl tail, MD simulations are invaluable for performing conformational analysis. These simulations can reveal the preferred three-dimensional structures, the dynamics of conformational changes, and the interactions with surrounding molecules, such as solvents. nih.govchemrxiv.org

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational transition state theory is a cornerstone of modern computational chemistry for investigating the kinetics and mechanisms of chemical reactions. nih.govnih.gov This approach focuses on identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products. By locating the TS and calculating its energy, the activation energy for the reaction can be determined, which is fundamental to understanding the reaction rate.

For this compound, this methodology could be applied to elucidate the mechanisms of its formation (e.g., the esterification of benzenesulfonic acid with hexanol) or its degradation (e.g., hydrolysis). The process involves mapping the potential energy surface of the reaction. Modern computational workflows can automate the search for transition states, requiring only the structures of the reactants and products as input. nih.gov These methods can distinguish between different possible pathways, such as a direct substitution or an addition-elimination mechanism. nih.gov The calculations can also incorporate the effects of a solvent, providing a more realistic model of the reaction environment. nih.gov

Table 2: Conceptual Steps in Transition State Calculation for a Reaction This table outlines the general workflow for elucidating a reaction mechanism using computational transition state theory.

| Step | Description | Computational Method |

|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of reactants and products. | DFT (e.g., B3LYP/6-31G*) |

| 2. Transition State Guess | Generate an initial guess for the transition state structure. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| 3. Transition State Search | Locate the exact transition state saddle point on the potential energy surface. | Relaxing String Method, Berny Optimization |

| 4. Frequency Analysis | Confirm the transition state by identifying a single imaginary frequency. | Vibrational Frequency Calculation |

Computational Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a physical property. nih.govnih.gov These models are widely used in toxicology and drug discovery to predict the properties of untested chemicals, thereby reducing the need for extensive experimental testing. nih.gov

In the context of this compound, QSAR models could be used to predict various endpoints, such as its median lethal dose (LD50) for acute oral toxicity. nih.govresearchgate.net The development of a QSAR model involves several steps:

Data Collection: Compiling a large dataset of diverse chemicals with experimentally measured values for the property of interest (e.g., LD50). nih.gov

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, physical, and chemical features.

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, support vector machines) to build a mathematical model that links the descriptors to the activity. nih.govresearchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov

While specific QSAR models developed exclusively for this compound are unlikely, it would be included as a data point in broader models developed for regulatory purposes, such as those used by the Environmental Protection Agency (EPA). nih.gov These models allow for the estimation of toxicological properties based on its structural similarity to other compounds in the training set. nih.gov

Table 3: Conceptual QSAR Model for Toxicity Prediction This table illustrates the components of a hypothetical QSAR model for predicting acute oral toxicity (LD50).

| Component | Description | Example |

|---|---|---|

| Endpoint | The property being predicted. | Rat Acute Oral LD50 (mol/kg) |

| Molecular Descriptors | Numerical representations of molecular structure. | Molecular Weight, LogP, Number of Aromatic Rings, Topological Polar Surface Area |

| Modeling Algorithm | The statistical method used to create the relationship. | Multiple Linear Regression (MLR) |

| Prediction Model | The resulting mathematical equation. | LD50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Applicability Domain | The chemical space in which the model provides reliable predictions. | Defined by the structural and physicochemical range of the training set compounds. |

State of the Art Analytical Techniques for Comprehensive Characterization of Hexyl Benzenesulfonate

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Hexyl benzenesulfonate (B1194179). By interacting with electromagnetic radiation, these methods reveal detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Hexyl benzenesulfonate. It provides precise information about the chemical environment of individual atoms. parisdescartes.fr

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the hexyl chain. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm), while the protons of the hexyl group appear in the upfield region (δ 0.8-4.2 ppm). The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six carbons of the benzene ring and the six carbons of the hexyl chain. The aromatic carbons resonate at lower field (δ 125-145 ppm) compared to the aliphatic carbons of the hexyl group (δ 14-70 ppm).

¹⁷O NMR Spectroscopy: Oxygen-17 NMR is a more specialized technique that could potentially be used to probe the oxygen atoms in the sulfonate group. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, its application is less common and data for this compound is not readily available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.5 - 7.9 | ~127 - 134 |

| -O-CH₂- (Hexyl) | ~4.1 | ~69 |

| -CH₂- (Hexyl Chain) | ~1.2 - 1.7 | ~22 - 31 |

| -CH₃ (Hexyl) | ~0.9 | ~14 |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.govmdpi.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites bond vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonate group (S=O and S-O stretching) and the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It detects vibrations that cause a change in the polarizability of the molecule. crimsonpublishers.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonate group and the skeletal vibrations of the benzene ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | FTIR/Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FTIR/Raman |

| S=O (Sulfonate) | Asymmetric Stretching | 1340 - 1370 | FTIR |

| S=O (Sulfonate) | Symmetric Stretching | 1150 - 1180 | FTIR |

| S-O-C | Stretching | 900 - 1000 | FTIR |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. dntb.gov.uaresearchgate.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the benzene ring acts as the primary chromophore. The π-electron system of the aromatic ring gives rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions. Benzene itself exhibits two intense absorption bands around 180 nm and 200 nm, and a weaker, forbidden transition band around 260 nm. Substitution on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shifts).

Table 3: Expected UV-Vis Absorption for this compound

| Transition | Approximate λmax (nm) |

|---|---|

| π → π* (Primary Band) | ~220 - 230 |

| π → π* (Secondary, Fine Structure) | ~260 - 270 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. nih.gov The monoisotopic mass of this compound is 242.0977 Da. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The mass spectrum will show the molecular ion peak (M+) and various fragment ions resulting from the cleavage of the molecule.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For less volatile compounds or for analysis in complex matrices, LC-MS is often employed. nih.gov Tandem mass spectrometry (MS/MS) allows for the isolation of a specific parent ion and its subsequent fragmentation to produce a daughter ion spectrum, which is highly specific and can be used for quantification and structural confirmation. nih.gov

Common fragmentation patterns for alkyl benzenesulfonates involve cleavage at the S-O bond, the C-O bond, and fragmentation of the alkyl chain.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 242 | [M]⁺ (Molecular Ion) | [C₁₂H₁₈O₃S]⁺ |

| 157 | [M - C₆H₁₃]⁺ | [C₆H₅O₃S]⁺ |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ |

| 85 | [C₆H₁₃]⁺ | [C₆H₁₃]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture, as well as for quantitative analysis.

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds. iosrjournals.org For this compound, a GC method would typically involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

Columns: A common choice for separating moderately polar compounds like sulfonate esters is a column with a polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-WAX column. iosrjournals.orgglobalresearchonline.net

Detectors: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds, providing high sensitivity. iosrjournals.orgglobalresearchonline.net For unequivocal identification, a mass spectrometer (MS) is used as the detector (GC-MS), as it provides structural information in addition to retention time. shimadzu.comjapsonline.com

The retention time of this compound in a GC system is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification and quantification. Purity is assessed by the presence of a single major peak, with the area of any other peaks corresponding to the relative amount of impurities.

Table 5: Typical Gas Chromatography Parameters for Alkyl Sulfonate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-WAX (30 m x 0.53 mm x 1.0 µm) or similar |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless |

| Oven Program | Initial temp. ~80°C, ramped to ~220°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) with High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the separation, detection, and identification of compounds in complex mixtures. nih.govau.dk Its high selectivity and sensitivity make it particularly suitable for the analysis of surfactants like this compound. nih.govnih.gov In this method, the sample is first introduced into a liquid chromatograph, where individual components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which accurately measures their mass-to-charge ratio, allowing for precise mass determination and elemental composition assignment.

LC-HRMS is capable of detecting and identifying co-eluting impurities at very low levels. nih.gov For the analysis of alkylbenzene sulfonates, reversed-phase LC is a common separation mode, often using a C18 stationary phase. au.dk The high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, provides accurate mass measurements, which are crucial for confirming the identity of this compound and distinguishing it from other related compounds and potential isomers.

Table 1: Illustrative LC-HRMS Parameters for Alkylbenzene Sulfonate Analysis

| Parameter | Setting |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) ub.edu |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid nih.govscispace.com |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

| Mass Resolution | > 17,500 FWHM ub.eduscispace.com |

| Scan Mode | Full scan for identification; Targeted MS/MS for quantification |

Solid-Phase Microextraction (SPME) Coupled with GC/MS for Trace Analysis

For the detection of trace amounts of this compound in various environmental or industrial matrices, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique. free.fr SPME is a solvent-free sample preparation method that combines sampling, extraction, and concentration into a single step. free.fryoutube.commdpi.com A fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and subsequent analysis.

This technique is valued for its simplicity, portability, and sensitivity, making it suitable for field analysis. free.fr SPME-GC/MS allows for the rapid screening of volatile and semi-volatile organic compounds. free.fr The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds like this compound, a coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating could be employed. The coupling of SPME with GC/MS provides both chromatographic separation and mass spectral data for confident identification and quantification at parts-per-billion (ppb) levels or lower. nih.gov

Table 2: Typical SPME-GC/MS Conditions for Semi-Volatile Organic Compound Analysis

| Parameter | Setting |

| Extraction Technique | Solid-Phase Microextraction (SPME) free.fruwaterloo.ca |

| SPME Fiber Coating | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |

| Extraction Mode | Headspace or Direct Immersion youtube.com |

| Gas Chromatograph | Equipped with a split/splitless injector |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. It can be applied to both single crystals and polycrystalline powders of this compound to gain fundamental information about its atomic arrangement, crystal lattice, and polymorphic form. units.it

Single-crystal XRD provides the most detailed structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This requires a suitable, high-quality single crystal of the compound.

More commonly, X-ray Powder Diffraction (XRPD) is used for routine characterization. units.itamericanpharmaceuticalreview.com In XRPD, a sample of the microcrystalline powder is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for that specific crystalline phase. americanpharmaceuticalreview.com This pattern is governed by the Bragg Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and the diffraction angle (θ) to the spacing (d) between crystal lattice planes. americanpharmaceuticalreview.com XRPD is invaluable for identifying the polymorphic form of this compound, assessing its crystallinity, and detecting the presence of different crystalline phases in a mixture.

Thermal Analysis Techniques (e.g., DSC) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a key thermal analysis method for investigating the phase behavior of this compound. netzsch.comnih.gov DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. netzsch.commdpi.com

A DSC thermogram plots heat flow against temperature, revealing thermal events such as melting, crystallization, and glass transitions. netzsch.comnih.gov For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and to study its crystallization behavior upon cooling. This information is critical for understanding the compound's physical stability, purity, and processing characteristics. The shape and position of the melting endotherm can provide an indication of the sample's purity, which can be quantified using the van't Hoff equation. researchgate.net

Table 3: Information Obtainable from DSC Analysis of this compound

| Thermal Event | Information Provided |

| Melting (Endotherm) | Melting point (Tm), Enthalpy of fusion (ΔHm), Purity assessment mdpi.comresearchgate.net |

| Crystallization (Exotherm) | Crystallization temperature (Tc), Enthalpy of crystallization (ΔHc) netzsch.com |

| Glass Transition | Glass transition temperature (Tg) for amorphous forms mdpi.com |

| Polymorphic Transitions | Temperature and enthalpy of solid-solid phase transitions mdpi.com |

Applications and Advanced Research in Materials Science Involving Alkyl Benzenesulfonates

Role as Surfactants and Amphiphilic Agents in Nanostructured Materials

The amphiphilic structure of alkyl benzenesulfonates allows them to self-assemble at interfaces, reducing surface tension and stabilizing complex systems. This property is particularly valuable in nanotechnology, where they function as structure-directing agents and stabilizers for a variety of nanoscale materials. Aromatic counterions, such as benzenesulfonate (B1194179) derivatives, can effectively shield the electrostatic repulsion between cationic surfactant headgroups, promoting the growth of elongated micelles and influencing the viscoelastic properties of the solution. acs.org

Template-assisted synthesis is a powerful method for controlling the morphology, size, and structure of nanomaterials. researchgate.net This process can utilize either "hard" templates, like porous alumina, or "soft" templates, which are typically self-assembled structures of organic molecules like surfactants. researchgate.netuqac.ca

In soft-templating, amphiphilic molecules such as alkyl benzenesulfonates self-assemble in a solution to form micelles or other ordered phases (e.g., hexagonal or lamellar structures). These assemblies then act as a scaffold or "micro-reactor" around which precursor materials can organize and react, leading to the formation of nanostructures with specific shapes and sizes, such as nanorods, nanowires, or mesoporous materials. researchgate.netrsc.org For instance, a bi-templating system using cetyltrimethylammonium bromide and polyethylene (B3416737) glycol has been successfully employed to create mesoporous manganese oxide nanostructures. rsc.org Although this example doesn't use a benzenesulfonate derivative directly, it illustrates the principle where surfactants dictate the final morphology of the nanomaterial. After the nanomaterial is formed, the organic template is typically removed, often by calcination, leaving behind the desired nanostructure. uqac.ca

The long-term stability of nanoparticles in a suspension is critical for their application and is often achieved by preventing their aggregation. nih.govmdpi.com Alkyl benzenesulfonates and other surfactants accomplish this by adsorbing onto the surface of the nanoparticles. nih.govresearchgate.net This creates a protective layer that can provide stability through two primary mechanisms:

Electrostatic Stabilization: The ionic sulfonate headgroup creates a charged surface on the nanoparticles, causing them to repel each other.

Steric Stabilization: The alkyl chains form a physical barrier that prevents nanoparticles from getting close enough to aggregate.

The effectiveness of stabilization depends on creating an adsorbed layer of appropriate thickness; a layer that is too thin may not prevent aggregation, while one that is too thick can cause depletion flocculation. nih.govscispace.com Research has demonstrated that benzenesulfonate derivatives can effectively stabilize micelles, with their hydrophobicity influencing how they interact with and insert into the micellar structure. acs.org In a practical application, linear alkylbenzene was used to synthesize stable calcium sulfonate nanoparticles for use as an additive in engine oils, showcasing the compound's role in both synthesis and stabilization. ijnc.ir

| Parameter | Value/Observation | Reference |

|---|---|---|

| Starting Material | Heavy Alkylbenzene (C26) | ijnc.ir |

| Promoter | Ethanol (Green Promoter) | ijnc.ir |

| Optimal Carbonation Time | 35 minutes | ijnc.ir |

| Final Product Appearance | Completely Transparent | ijnc.ir |

| Achieved Total Base Number (TBN) | 470 | ijnc.ir |

| Final Calcium Content | 17.4 wt% | ijnc.ir |

Integration into Polymeric Materials and Ionic Liquids

The benzenesulfonate group can be incorporated into larger polymer structures to create advanced functional materials. These materials combine the properties of the polymer backbone with the ionic and hydrophilic nature of the sulfonate group, leading to applications in membranes, composites, and a novel class of materials known as poly(ionic liquid)s.

Sulfonated aromatic polymers are a critical class of materials for proton exchange membranes (PEMs), which are essential components of fuel cells. researchgate.net These membranes are designed to conduct protons while being impermeable to fuel and oxidants. orientjchem.org By introducing sulfonic acid (-SO₃H) groups into robust polymer backbones like poly(ether ether ketone) (PEEK), poly(ether sulfone)s, or polyphenylenes, a microphase-separated structure is created. researchgate.netnih.gov This structure consists of hydrophilic, water-absorbing domains containing the sulfonate groups that form interconnected channels for efficient proton transport, and a hydrophobic polymer matrix that provides mechanical strength and stability. researchgate.netorientjchem.org

The performance of these membranes, particularly their proton conductivity under varying humidity and temperature, is a subject of intensive research. researchgate.net Strategies to improve performance include creating highly branched or comb-shaped polymers to enhance the formation of distinct proton channels. nih.gov

| Polymer Backbone Type | Key Features and Applications | Reference |

|---|---|---|

| Sulfonated Aromatic Hydrocarbon Polymers | Developed as alternatives to perfluorinated polymers for PEMs in fuel cells. | researchgate.net |

| Sulfonated Poly(phenylenebenzophenone)s | Comb-shaped sulfonated polymers with pendant sulfonimide groups, offering distinct micro-phase morphology and excellent durability. | nih.gov |

| Sulfonated Polyimides | Thermally and chemically stable polymers that can be modified with various side chains for membrane use. | orientjchem.org |

| Polymer of Benzenesulfonic acid, hydroxy-, with formaldehyde, phenol (B47542) and urea | A complex polymer indicating the versatility of incorporating benzenesulfonate structures into resins. | epa.gov |

Poly(ionic liquid)s (PILs) are polymers where an ionic liquid species is part of each repeating monomer unit. mdpi.commdpi.com These materials combine the desirable properties of ionic liquids (e.g., high ionic conductivity, thermal stability) with the processability and mechanical integrity of polymers. rsc.orgresearchgate.net PILs can be synthesized by polymerizing ionic liquid monomers or by chemically modifying existing polymers. mdpi.com

Benzenesulfonate and its derivatives are used as the anion in some PILs. The properties of the resulting PIL can be tuned by changing the cation-anion pair. mdpi.com For example, a study on phosphonium-based ionic liquids with a series of benzenesulfonate derivative anions showed their potential as draw solutes in forward osmosis, a water purification technology. nih.gov PILs are being explored for a wide array of applications, including gas capture, catalysis, wastewater treatment, and as solid-state electrolytes in batteries. mdpi.comrsc.org Research has shown that PILs based on monomers like sodium p-styrenesulfonate exhibit significant swelling in polar solvents, a property useful for creating catalysts or enrichment materials. rsc.org

| Ionic Liquid | Osmotic Pressure (atm, 1.0 M) | Conductivity (mS/cm, 1.0 M) | Reference |

|---|---|---|---|

| [TBP][BS] (Benzenesulfonate) | 29.1 | 2.5 | nih.gov |

| [TBP][MBS] (4-Methylbenzenesulfonate) | 27.9 | 2.2 | nih.gov |

| [TBP][DMBS] (2,4-Dimethylbenzenesulfonate) | 24.3 | 1.6 | nih.gov |

| [TBP][TMBS] (2,4,6-Trimethylbenzenesulfonate) | 21.8 | 1.1 | nih.gov |

Liquid Crystalline Phases and Mesomorphic Properties of Benzenesulfonate Derivatives

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. wikipedia.org Molecules in a liquid crystal phase can flow like a liquid but maintain a degree of long-range orientational order. wikipedia.org The formation of such phases, known as mesomorphism, is highly dependent on molecular shape.

Certain benzenesulfonate derivatives, particularly those with long alkyl chains like sodium dodecyl-p-benzene sulfonate (LAS), exhibit lyotropic liquid crystalline behavior, where phases change with concentration in a solvent like water. wikipedia.orgresearchgate.net At different concentrations, these systems can form various mesophases, including lamellar (sheet-like), hexagonal, and cubic structures. researchgate.net

Furthermore, thermotropic liquid crystals, which transition between phases upon temperature changes, have been synthesized using a benzenesulfonic acid moiety as a core component. wikipedia.orgrsc.org A study of a homologous series of (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid, with alkoxy chains of varying lengths (from 6 to 12 carbons), revealed that all compounds exhibited a stable, enantiotropic smectic A (SmA) mesophase. rsc.org In the SmA phase, molecules are arranged in layers with their long axes oriented perpendicular to the layer plane. wikipedia.org The strong electron-withdrawing nature of the –SO₃H group was found to play a significant role in stabilizing the molecule and promoting these high-thermal-stability liquid crystal phases. rsc.org

| Compound (Sn) | Alkoxy Chain Length (n) | Melting Temp (°C) | Clearing Temp (SmA to Isotropic) (°C) | Reference |

|---|---|---|---|---|

| S6 | 6 | 164.5 | 201.3 | rsc.org |

| S8 | 8 | 158.2 | 208.1 | rsc.org |

| S10 | 10 | 152.6 | 210.5 | rsc.org |

| S12 | 12 | 145.7 | 212.4 | rsc.org |

Influence of Alkyl Chain Length on Mesophase Behavior

The formation of liquid crystal phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. In calamitic (rod-like) molecules, the length of the flexible alkyl chain is a critical parameter that influences the type and stability of the mesophases observed. While specific studies on a homologous series of simple alkyl benzenesulfonate esters (including hexyl benzenesulfonate) are not extensively documented in the searched literature, general principles can be drawn from related systems.

In homologous series of liquid crystalline compounds, increasing the length of the alkyl chain generally promotes the formation of more ordered smectic phases over the less ordered nematic phase. mdpi.com This is because longer alkyl chains enhance intermolecular van der Waals forces and favor a layered arrangement (smectic phase). For instance, in studies of other liquid crystal systems like 1-alkyl-3-methylimidazolium salts, the temperature range of the smectic A mesophase was observed to increase significantly with the length of the alkyl chain. dakenchem.com

Research on novel liquid crystal derivatives based on a benzenesulfonic acid moiety also demonstrates this trend. A study on (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn) showed that all synthesized members of the series, with alkoxy chains varying from 6 to 12 carbons, exhibited a purely smectogenic (smectic A) phase. The thermal stability of this smectic phase was found to increase with the length of the terminal alkoxy chain. whiterose.ac.uknih.gov

The table below illustrates the general trend of how alkyl chain length can influence mesophase behavior in a hypothetical homologous series of calamitic liquid crystals, based on established principles.

| Alkyl Chain Length | Typical Mesophase Observed | General Trend in Thermal Stability |

| Short (e.g., C1-C4) | Isotropic or Nematic | Lower clearing points |

| Medium (e.g., C5-C8) | Nematic, Smectic A, Smectic C | Intermediate clearing points |

| Long (e.g., C10-C18) | Smectic A, Smectic C, Higher order Smectics | Higher clearing points, increased smectic phase stability |

This table represents a generalized trend and the specific behavior for an alkyl benzenesulfonate series would require experimental verification.

Opto-Electrical Characterizations of Liquid Crystal Derivatives

The opto-electrical properties of liquid crystals are the foundation of their use in display technologies and other photonic devices. These properties are intrinsically linked to the molecular structure of the liquid crystal compounds. For derivatives of benzenesulfonates, the presence of the sulfonate group can significantly influence properties such as dielectric anisotropy, refractive index, and electrical conductivity.

A detailed study on a homologous series of sulfonic acid-based liquid crystals, (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn), provides insight into the types of characterizations performed and the influence of molecular structure. whiterose.ac.uknih.gov In this series, all members were found to exhibit ohmic behavior with electrical resistance in the gigaohm (GΩ) range. nih.gov The electrical conductivity was found to be dependent on the alkyl chain length, with the decyl (S10) derivative showing the highest conductivity. whiterose.ac.uknih.gov

The optical properties are also highly dependent on the molecular structure. The same study determined the optical band gaps of the sulfonic acid derivatives. The derivative with the decyl chain (S10) exhibited two direct optical band gaps of 3.58 and 3.23 eV. whiterose.ac.uknih.gov As the alkyl chain length was decreased to a hexyl group (in the S6 derivative of that specific series), the main bandgap was found to be 3.3 eV. whiterose.ac.uknih.gov Such characterizations are crucial for determining the suitability of these materials for specific applications, for instance, in devices that require a particular range of light absorption or electrical response.

The following interactive data table summarizes the opto-electrical data for the studied (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn) series, which serves as an illustrative example for sulfonate-containing liquid crystals.

| Compound | Alkyl Chain Length (n) | Electrical Conductivity | Optical Band Gap(s) (eV) |

| S6 | 6 | Not specified as highest | 3.3 |

| S8 | 8 | Not specified as highest | Not specified |

| S10 | 10 | 35.16 pS (Highest in series) | 3.58, 3.23 |

| S12 | 12 | Not specified as highest | Not specified |

Data sourced from a study on a complex sulfonic acid derivative series, not simple alkyl benzenesulfonates. whiterose.ac.uknih.gov

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The incorporation of specific chemical moieties, like this compound, into larger material structures is a key strategy in the design of functional materials. The benzenesulfonate group can be used to introduce properties such as ion conductivity, specific binding sites, or to act as a dopant in conductive polymers. google.com

The synthesis of such materials often involves the initial preparation of the core molecule, this compound, which can be achieved through the esterification of benzenesulfonyl chloride with 1-hexanol. Benzenesulfonyl chloride itself is typically synthesized from benzene (B151609) through chlorosulfonation or from sodium benzenesulfonate.

Once synthesized, the this compound moiety can be incorporated into larger systems. For example, benzenesulfonic acid derivatives have been utilized as dopants for electron-conjugated polymers to create conducting materials with high conductivity and excellent heat resistance. google.com These materials are promising for applications such as cathodes in solid electrolytic capacitors. google.com

Furthermore, the self-assembly properties of amphiphilic molecules like sulfonates are harnessed to create structured materials. Lyotropic liquid crystals, which form ordered phases in the presence of a solvent, are a prime example. researchgate.net While research on this compound specifically is limited in this context, studies on related sodium alkylbenzene sulfonates (NaLAS) show the formation of lamellar and micellar phases that are fundamental to the properties of detergents and have potential in templating nanomaterials. whiterose.ac.ukresearchgate.net The design of functional materials can also involve creating copolymers where a sulfonate-containing monomer is polymerized with other monomers to create materials with combined properties, such as ionic conductivity and photoresponsiveness. mdpi.com

The general approach to designing these functional materials involves:

Moiety Synthesis: Synthesis of the core functional unit, in this case, this compound or a derivative.

Material Integration: Incorporating the moiety into a larger structure, such as a polymer backbone, a supramolecular assembly, or as a dopant in a host matrix.

Property Characterization: Evaluating the resulting material for the desired functionality, which could be electrical, optical, or thermal properties.

This synthetic strategy allows for the creation of tailor-made materials where the properties can be fine-tuned by the choice of the constituent chemical building blocks.

Catalytic Roles and Mechanisms of Benzenesulfonate Based Systems

Benzenesulfonic Acid Derivatives as Acid Catalysts

Benzenesulfonic acid and its derivatives are strong organic acids due to the presence of the sulfonic acid group (-SO₃H). revistadechimie.ro This acidity allows them to function as effective catalysts in a variety of organic reactions, often serving as greener alternatives to corrosive mineral acids like sulfuric acid. revistadechimie.ro

Applications in Organic Transformations (e.g., Esterification, Alkylation, C-C bond forming reactions)

Benzenesulfonic acid and its derivatives are widely employed as catalysts in several key organic transformations:

Esterification: The synthesis of esters, such as n-propyl acetate (B1210297), can be effectively catalyzed by benzenesulfonic acid and its derivatives like p-toluenesulfonic acid and p-phenolsulfonic acid. revistadechimie.ro These catalysts have shown activity comparable to sulfuric acid in continuous esterification processes, with the advantage of being less oxidative and corrosive. revistadechimie.ro For instance, the use of p-toluenesulfonic acid in a microchannel reactor for the esterification of acetic acid and n-propanol resulted in a high yield of n-propyl acetate (92.2%) without the formation of byproducts. revistadechimie.ro The Fischer esterification, a classic method for producing esters from carboxylic acids and alcohols, commonly utilizes acid catalysts such as sulfuric acid, tosic acid (p-toluenesulfonic acid), and hydrochloric acid. masterorganicchemistry.com A proposed mechanism for the esterification of benzenesulfonic acid with methanol (B129727) involves an Sₙ2 pathway, where the methyl group is transferred from a methyloxonium cation to the benzenesulfonate (B1194179) anion. rsc.org

Alkylation: Benzenesulfonic acid-based catalysts have demonstrated high efficiency in alkylation reactions, which are crucial for producing biofuels. For example, a benzenesulfonic acid-functionalized hydrophobic mesoporous biochar has been successfully used to catalyze the alkylation of 4-ethylphenol (B45693) with benzyl (B1604629) alcohol and 2-methylfuran (B129897) with cyclopentanone. elsevierpure.comepa.gov This catalyst exhibited higher yields of the target products compared to conventional catalysts like Amberlyst-15 and sulfonated biochar. epa.gov Friedel-Crafts alkylations of phenol (B47542) and its derivatives can also proceed without a catalyst due to the high reactivity of the phenol ring. wikipedia.org

C-C Bond Forming Reactions: Carbon-carbon bond formation is a fundamental process in organic synthesis. mdpi.com Lignin-sulfonic acid (LSA), a biopolymer-based catalyst, has been effectively used in various multicomponent reactions (MCRs) to form C-C bonds. mdpi.com For the synthesis of benzoxanthenes, an optimal concentration of 3.8 mol% LSA yielded the desired products in very good yields (82–93%) for a variety of aromatic aldehydes. mdpi.com The development of transition metal-catalyzed C-C bond-forming reactions has enabled more selective and milder reaction conditions. illinois.edu

Heterogeneous Catalysis and Supported Benzenesulfonate Catalysts (e.g., functionalized biochar)

To overcome the separation and recovery challenges associated with homogeneous catalysts, benzenesulfonic acid can be immobilized on solid supports to create heterogeneous catalysts. numberanalytics.comnih.govyoutube.com These supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. numberanalytics.com

A notable example is the use of benzenesulfonic acid-functionalized biochar . This catalyst is prepared by a one-pot sulfonation of biochar with 4-chlorobenzenesulfonic acid. elsevierpure.comepa.gov The resulting material possesses a large specific surface area, hydrophobicity, and a high concentration of sulfonic acid groups. elsevierpure.comepa.gov This hydrophobic nature is particularly beneficial in reactions where the in-situ production of water can decrease the catalyst's acidity and lead to side reactions. elsevierpure.comepa.gov In the esterification of fatty acids with methanol to produce biodiesel, this functionalized biochar showed a higher conversion rate (96.0%) than both Amberlyst-15 (86.7%) and traditional sulfonated biochar (28.0%). epa.gov Furthermore, this catalyst demonstrated superior performance in the alkylation of 4-ethylphenol with phenylmethanol and 2-methylfuran with cyclopentanone, achieving higher yields of the desired biofuel products compared to Amberlyst-15 and sulfonated biochar. epa.gov The catalyst also exhibited greater stability than traditional sulfonated biochar. epa.gov

Another approach involves the use of carbon-based solid acid catalysts synthesized from starch and various alkyl benzene (B151609) sulfonic acids via a hydrothermal method. researchgate.net These catalysts have shown high activity in the esterification of mono-fatty alcohol polyoxyethylene maleate (B1232345) esters with 1,4-butanediol (B3395766) and could be recycled up to five times without a significant loss of activity. researchgate.net

Metal Complexes of Benzenesulfonates as Catalysts

The coordination of benzenesulfonate ligands to metal centers can lead to the formation of catalytically active metal complexes. The properties and reactivity of these complexes are influenced by the coordination chemistry and the design of the ligand.

Coordination Chemistry and Ligand Design for Catalytic Activity

The design of ligands is crucial for developing effective metal-based catalysts. nih.gov The coordination environment around the metal center, dictated by the ligand, influences the catalyst's activity, selectivity, and stability. nih.gov In the context of benzenesulfonates, the sulfonate group can coordinate to a metal center, and the benzene ring can be functionalized to tune the electronic and steric properties of the ligand.

For example, polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid have been synthesized with copper. rsc.org In these structures, the bridging moiety can be either the sulfonate or a carboxylate group, depending on the other ligands present. rsc.org The development of metal complexes for catalysis in complex biological systems faces challenges such as deactivation by natural chelators. nih.gov Therefore, designing robust ligands that protect the metal center is essential.

Applications in Oxidation Reactions and Ionic Liquid Media

Metal complexes of benzenesulfonates have shown promise as catalysts in oxidation reactions. For instance, copper polymers derived from a benzenesulfonate ligand have been used to catalyze the peroxidative oxidation of cyclohexane (B81311) under mild conditions. rsc.org

The use of ionic liquids as a reaction medium can significantly enhance the catalytic performance of these metal complexes. rsc.org When the oxidation of cyclohexane catalyzed by the copper-benzenesulfonate polymers was carried out in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), higher yields and turnover numbers were achieved in shorter reaction times compared to using a conventional solvent like acetonitrile. rsc.org Furthermore, the catalyst could be easily recycled in the ionic liquid medium without losing its activity and selectivity. rsc.org

Ionic Liquid Catalysts Featuring Benzenesulfonate Anions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as catalysts and catalyst supports due to their unique properties, such as high thermal stability and negligible vapor pressure. nih.gov Ionic liquids featuring benzenesulfonate anions are a class of non-fluorinated, thermally robust ILs. acs.orgfigshare.com

A series of phosphonium-based ionic liquids with benzenesulfonate derivative anions have been synthesized and investigated as draw solutes in forward osmosis, highlighting their thermoresponsive properties. nih.gov The structure of the benzenesulfonate anion, specifically the number and position of methyl groups on the benzene ring, influences the physicochemical properties of the ionic liquid, such as its ionic conductivity. nih.gov

Task-specific ionic liquids functionalized with sulfonic acid groups have been developed as reusable catalysts for various multicomponent reactions. scielo.br These catalysts, which can be either mono- or dicationic, have shown high efficiency in reactions such as the Biginelli reaction and the synthesis of xanthenediones. scielo.br For example, N,N,N-trimethyl-N-propanesulfonic acid ammonium (B1175870) hydrogen sulfate (B86663) was found to be a highly efficient catalyst for the synthesis of xanthenediones. scielo.br The use of heteropolyanion-based ionic liquids with SO₃H-functionalized cations has also been explored in solvent-free Biginelli reactions under microwave heating, demonstrating high catalytic efficiency and easy recyclability. scielo.br

Crown Ether Complex Cation Ionic Liquids (CECILs)

A notable class of catalysts derived from benzenesulfonates are the Crown Ether Complex Cation Ionic Liquids (CECILs). researchgate.net These are innovative ionic liquids synthesized through the chelation of alkali metal cations, such as those from sodium benzenesulfonates, by crown ethers. researchgate.netnih.gov The process involves combining various crown ethers (e.g., 15-crown-5, 18-crown-6) with different sodium benzenesulfonates. researchgate.net The resulting CECILs are valued as green and environmentally friendly catalysts because they are stable, easy to prepare, and can often be recycled and reused multiple times without a significant drop in catalytic activity. researchgate.netnih.gov

A series of these CECILs have been synthesized and characterized using methods like IR, 1H NMR, 13C NMR, and mass spectroscopy. researchgate.net Their applications have been explored in a variety of organic reactions, including Michael additions, Henry reactions, Knoevenagel condensations, and Heck reactions. nih.gov

Table 1: Examples of Synthesized Crown Ether Complex Cation Ionic Liquids (CECILs)

| Crown Ether | Sodium Benzenesulfonate Source | Resulting CECIL |

|---|---|---|

| 15-crown-5 | Sodium benzenesulfonate | [15-C-5Na][C₆H₅SO₃] |

| 18-crown-6 | Sodium p-toluenesulfonate | [18-C-6Na][p-CH₃C₆H₄SO₃] |

| 15-crown-5 | Sodium p-chlorobenzenesulfonate | [15-C-5Na][p-ClC₆H₄SO₃] |

This table is illustrative, based on the synthesis method described in the sources.